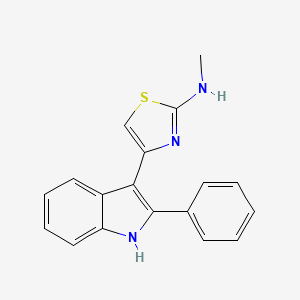

N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives, such as N-Methyl-4-(2-phenyl-1H-indol-3-yl)thiazol-2-amine, have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory and Analgesic Activities

Certain indole derivatives have demonstrated anti-inflammatory and analgesic activities. For example, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with a low ulcerogenic index .

Antimycobacterial Activity

Indole derivatives have also been explored for their antimycobacterial activity. For instance, several novel N’-((2-phenyl-1H-indol-3-yl)methylene), substituted phenyl-1H-indole-2-carbohydrazide derivatives were synthesized and screened for their in vitro antimycobacterial activity .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer. Mechanistic studies revealed that certain compounds induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .

Antioxidant Activity

Indole derivatives possess antioxidant activities, which can help in neutralizing harmful free radicals in the body .

Antimalarial Activity

Indole derivatives have been studied for their antimalarial activities, providing a potential avenue for the development of new antimalarial drugs .

Antidiabetic Activity

Indole derivatives have shown potential in the treatment of diabetes, making them a promising area of research for developing new antidiabetic drugs .

Anticholinesterase Activity

Indole derivatives have demonstrated anticholinesterase activities, which could be beneficial in the treatment of diseases like Alzheimer’s .

Mecanismo De Acción

Target of Action

N-Methyl-4-(2-phenyl-1H-indol-3-yl)thiazol-2-amine is a compound that has been found to have significant biological activity. Indole derivatives, which include n-methyl-4-(2-phenyl-1h-indol-3-yl)thiazol-2-amine, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.

Mode of Action

It has been suggested that certain indole derivatives can induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin , which could potentially be a mode of action for N-Methyl-4-(2-phenyl-1H-indol-3-yl)thiazol-2-amine.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-Methyl-4-(2-phenyl-1H-indol-3-yl)thiazol-2-amine could potentially affect a wide range of biochemical pathways.

Result of Action

It has been suggested that certain indole derivatives can induce cell apoptosis and inhibit polymerization of tubulin , which could potentially be effects of N-Methyl-4-(2-phenyl-1H-indol-3-yl)thiazol-2-amine’s action.

Propiedades

IUPAC Name |

N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3S/c1-19-18-21-15(11-22-18)16-13-9-5-6-10-14(13)20-17(16)12-7-3-2-4-8-12/h2-11,20H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUDKBNLFQSNDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-4-(2-phenyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2573697.png)

![1,6,7-trimethyl-8-(3-morpholinopropyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2573698.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2573699.png)

![N-ethyl-6-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2573702.png)